molecular formula C13H15N3S B2485589 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole CAS No. 1282816-13-0

2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole

Cat. No.: B2485589
CAS No.: 1282816-13-0
M. Wt: 245.34
InChI Key: YDUOLTIXGCXRIS-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with piperidine and pyridine groups

Scientific Research Applications

2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-(pyridin-2-yl)thiazole with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of alkylated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the piperidine and pyridine groups enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Piperidin-1-yl)-2-(pyridin-2-yl)ethan-1-amine
  • 2-(2-Hydroxyethyl)pyridine

Comparison: 2-(Piperidin-2-yl)-4-(pyridin-2-yl)thiazole is unique due to its thiazole ring, which imparts distinct chemical properties compared to similar compounds

Properties

IUPAC Name

2-piperidin-2-yl-4-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-3-7-14-10(5-1)12-9-17-13(16-12)11-6-2-4-8-15-11/h1,3,5,7,9,11,15H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUOLTIXGCXRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282816-13-0
Record name 2-[2-(piperidin-2-yl)-1,3-thiazol-4-yl]pyridine
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